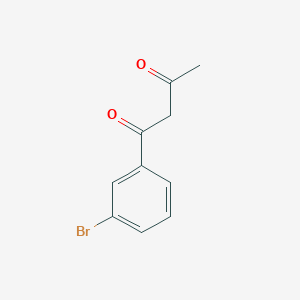

1-(3-Bromophenyl)-1,3-butanedione

Description

General Overview of β-Diketone Chemistry and Structural Features

β-Diketones, also known as 1,3-diketones, are organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom. fiveable.meucla.edu This unique structural arrangement imparts distinct chemical properties to these molecules. The carbon atom situated between the two carbonyl groups is referred to as the α-carbon, and the hydrogen atoms attached to it exhibit notable acidity. This acidity arises from the ability of the resulting conjugate base, an enolate ion, to be stabilized by resonance, delocalizing the negative charge over both oxygen atoms. fiveable.me

A significant characteristic of β-diketones is their existence as a mixture of two tautomeric forms in equilibrium: the keto and the enol forms. masterorganicchemistry.comopenstax.org Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.comopenstax.org The keto form contains the two carbonyl groups, while the enol form is characterized by an alcohol group adjacent to an alkene. masterorganicchemistry.com The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of the substituents attached to the β-diketone framework. rsc.org The enol form is often stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the other carbonyl oxygen, creating a stable six-membered ring. rsc.orgechemi.com

The general structure of a β-diketone can be represented as R-C(=O)-CH₂-C(=O)-R', where R and R' are organic substituents. The reactivity of β-diketones is diverse, making them valuable intermediates in organic synthesis. ijpras.comnih.gov They can undergo a variety of reactions, including alkylation, acylation, and condensation reactions.

Significance of Aryl-Substituted β-Diketones in Chemical Research

Aryl-substituted β-diketones, where at least one of the R groups is an aryl group (such as a phenyl ring), are a particularly important subclass of β-diketones. The presence of the aromatic ring can significantly influence the electronic properties and reactivity of the molecule. The aryl group can participate in resonance with the enol form, further stabilizing it. researchgate.net This extended conjugation can affect the keto-enol equilibrium, often favoring the enol tautomer. echemi.comresearchgate.net

These compounds are of great interest in several areas of chemical research:

Coordination Chemistry: Aryl-substituted β-diketones are excellent chelating ligands, meaning they can bind to a central metal atom through two or more separate bonds. ijpras.com The enolate form of the β-diketone readily coordinates with a wide range of metal ions, forming stable metal complexes. These complexes have applications in catalysis, materials science (e.g., as precursors for metal oxides), and as luminescent materials.

Organic Synthesis: They serve as versatile building blocks for the synthesis of a wide variety of heterocyclic compounds. ijpras.com For instance, they can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to form isoxazoles, and with amidines to form pyrimidines. ijpras.comyoutube.comyoutube.comjocpr.com These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceuticals. ijpras.comnih.govnih.govgrowingscience.com

Medicinal Chemistry: The structural framework of aryl-substituted β-diketones is found in a number of compounds with interesting biological activities. nih.govnih.gov The ability to chelate metal ions is also relevant in this context, as some biological processes are metal-dependent.

Rationale for Academic Investigation of 1-(3-Bromophenyl)-1,3-butanedione

The specific compound, 1-(3-bromophenyl)-1,3-butanedione, presents several features that make it a compelling subject for academic investigation. The presence of a bromine atom on the phenyl ring introduces a halogen substituent, which can significantly alter the molecule's properties compared to its non-halogenated analogue.

The rationale for its study can be broken down into the following points:

Electronic Effects: The bromine atom is an electron-withdrawing group through induction and an electron-donating group through resonance. Its position on the meta position of the phenyl ring primarily exerts an inductive effect, which can influence the acidity of the α-hydrogens and the stability of the enolate ion.

Synthetic Utility: The bromine atom provides a reactive handle for further functionalization. It can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide range of substituents. This makes 1-(3-bromophenyl)-1,3-butanedione a versatile precursor for the synthesis of more complex molecules.

Probing Structure-Activity Relationships: By comparing the chemical and biological properties of 1-(3-bromophenyl)-1,3-butanedione with other substituted analogues (e.g., with the bromine at the ortho or para position, or with different halogen substituents), researchers can gain insights into structure-activity relationships. This is crucial for the rational design of new molecules with desired properties, for example, in the development of new ligands for metal catalysis or new biologically active compounds.

Precursor to Novel Heterocycles: The combination of the β-diketone functionality and the bromo-substituted aryl group allows for the synthesis of a unique set of heterocyclic compounds with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

1-(3-bromophenyl)butane-1,3-dione |

InChI |

InChI=1S/C10H9BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3 |

InChI Key |

ZZPGUHYGTBCVTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromophenyl 1,3 Butanedione

Established Strategies for β-Diketone Synthesis

The synthesis of β-dicarbonyl compounds, including 1,3-diketones, is a well-established area of organic chemistry. These structures are typically assembled through carbon-carbon bond-forming reactions that create the characteristic 1,3-dicarbonyl motif. Two of the most fundamental and widely employed strategies are the Claisen condensation and various acylation reactions.

Claisen Condensation Approaches

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters and, by extension, β-diketones. youtube.commasterorganicchemistry.com The classic reaction involves the base-promoted condensation between two ester molecules. libretexts.org However, for the synthesis of β-diketones like 1-(3-bromophenyl)-1,3-butanedione, a "crossed" or "mixed" Claisen condensation is employed. This variation involves the reaction between a ketone and an ester in the presence of a strong base. organic-chemistry.orgchadsprep.com

The mechanism begins with the deprotonation of the α-carbon of the ketone by a strong base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the elimination of an alkoxide leaving group, yielding the desired β-diketone. libretexts.org A crucial aspect of the Claisen condensation is the use of a stoichiometric amount of base, rather than a catalytic amount. This is because the resulting β-diketone product is significantly more acidic than the starting ketone, and it is readily deprotonated by the base. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium toward the product. libretexts.org An acidic workup is then required to protonate the enolate and isolate the neutral β-diketone. youtube.com

Acylation Reactions in Diketone Formation

Acylation reactions provide another powerful route to β-diketones. This approach involves the introduction of an acyl group onto a ketone precursor. The ketone is typically converted into its enolate form, which then acts as a nucleophile, attacking an acylating agent such as an acid chloride, anhydride, or another ester. organic-chemistry.org

When using highly reactive acylating agents like acid chlorides, the reaction can be rapid. The choice of base and reaction conditions is critical to control the reaction and prevent side reactions. For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can cleanly generate the ketone enolate, which can then be treated with the acylating agent. In some variations, Lewis acids can be used to mediate the acylation of enol silyl (B83357) ethers with acid chlorides. organic-chemistry.org This method offers a mild and efficient way to form the C-C bond of the target β-diketone.

Direct and Indirect Synthetic Pathways to 1-(3-Bromophenyl)-1,3-butanedione

The synthesis of the specific target molecule, 1-(3-bromophenyl)-1,3-butanedione, is most practically achieved via a crossed Claisen condensation. This direct pathway involves the careful selection of precursors and optimization of reaction parameters to ensure a high yield of the desired product.

Precursor Selection and Functionalization

The logical and most common synthetic route to 1-(3-bromophenyl)-1,3-butanedione is the Claisen condensation between 3'-bromoacetophenone (B146053) and an acetylating agent, typically an ester like ethyl acetate (B1210297).

Ketone Precursor: 3'-Bromoacetophenone is the key starting material, providing the 3-bromophenyl and one of the carbonyl groups of the final product. nih.govchemicalbook.comsigmaaldrich.com It can be synthesized through methods such as the Friedel-Crafts acylation of bromobenzene (B47551) or the direct bromination of acetophenone, where reaction conditions must be controlled to favor nuclear halogenation over side-chain bromination. orgsyn.org

Acylating Agent: Ethyl acetate serves as the source of the second carbonyl group and the terminal methyl group. It is an inexpensive and readily available reagent. Other esters or acid anhydrides could also function as the acyl source. For example, a procedure for a related compound used 2,2,2-trifluoroethyl trifluoroacetate (B77799) to introduce a trifluoroacetyl group. nih.gov

The core functionalization step is the base-mediated condensation of these two precursors. The base abstracts a proton from the methyl group of 3'-bromoacetophenone to form the nucleophilic enolate, which then attacks the carbonyl of ethyl acetate to form the 1,3-dione structure.

Optimization of Reaction Conditions and Yields

The success of the synthesis hinges on the optimization of reaction conditions to maximize the yield and purity of 1-(3-bromophenyl)-1,3-butanedione. Key parameters include the choice of base, solvent, and reaction temperature.

Base: Strong bases are required to drive the reaction. While traditional bases like sodium ethoxide can be used, stronger bases such as sodium amide (NaNH₂) or sodium hydride (NaH) often provide higher yields by ensuring complete formation of the ketone enolate and shifting the equilibrium. organic-chemistry.org The use of lithium diisopropylamide (LDA) at low temperatures is a modern and effective method for directing the condensation, as seen in the synthesis of similar diketones. nih.gov

Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and the enolate intermediate. Diethyl ether and tetrahydrofuran (B95107) (THF) are common choices. nih.gov

Temperature: The initial enolate formation is often carried out at low temperatures (e.g., -78 °C when using LDA) to control reactivity and prevent self-condensation of the ketone. nih.gov The reaction mixture may then be allowed to warm to room temperature or gently heated to drive the condensation to completion.

A Japanese patent describes a general method for producing 1-phenyl-1,3-butanedione derivatives by reacting acetophenones with esters in the presence of a base like sodium amide in a solvent such as diethyl ether, highlighting the industrial relevance of this approach. google.com

Table 1: Representative Reaction Conditions for Claisen-type Synthesis of Phenylbutanediones

| Parameter | Condition 1 (Classic) | Condition 2 (Modern) | Rationale |

|---|---|---|---|

| Ketone | 3'-Bromoacetophenone | 3'-Bromoacetophenone | Provides the core aromatic structure. |

| Acylating Agent | Ethyl Acetate | Ethyl Acetate | Source of the second acetyl group. |

| Base | Sodium Amide (NaNH₂) | Lithium Diisopropylamide (LDA) | Strong base is required to form the enolate and drive the reaction. LDA offers better control. organic-chemistry.orgnih.gov |

| Solvent | Anhydrous Diethyl Ether | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent prevents side reactions with the base/enolate. |

| Temperature | Reflux | -78 °C to Room Temperature | Low temperature for controlled enolate formation, followed by warming to complete the reaction. nih.gov |

| Workup | Acidic Quench (e.g., HCl) | Acidic Quench (e.g., NH₄Cl, aq.) | Protonates the product enolate to yield the neutral β-diketone. |

Emerging Green Chemistry Principles in Synthesis of Brominated β-Diketones

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing brominated β-diketones, these principles can be applied to several aspects of the synthesis, from the choice of reagents to the reaction conditions.

One area of focus is the bromination step itself. Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. Greener alternatives include using N-bromosuccinimide (NBS), which is a solid and easier-to-handle brominating agent. Research has shown that solvent-free bromination of 1,3-diketones can be achieved by simply triturating the substrate with NBS at room temperature, resulting in high yields and a simple work-up using only water. This approach drastically reduces the use of volatile organic solvents.

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Bromination (of precursor) | Elemental Bromine (Br₂) in solvent | N-Bromosuccinimide (NBS), solvent-free | Safer Chemicals, Atom Economy |

| Condensation Solvent | Anhydrous Diethyl Ether / THF | Reduced solvent volume, solvent-free conditions, or use of greener solvents (e.g., 2-MeTHF) | Safer Solvents and Auxiliaries |

| Base | Sodium Hydride (NaH), LDA | Solid-supported base (e.g., K₂CO₃), phase-transfer catalysis | Catalysis, Safer Chemicals |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasonic irradiation | Design for Energy Efficiency |

Chemical Reactivity and Derivative Synthesis of 1 3 Bromophenyl 1,3 Butanedione

Tautomeric Equilibria in 1-(3-Bromophenyl)-1,3-butanedione

Like other β-diketones, 1-(3-Bromophenyl)-1,3-butanedione exists as a mixture of tautomeric forms: a diketo form and two enol forms. researchgate.netmdpi.com The equilibrium between these forms is a key feature of its chemistry. The enol forms are stabilized by the formation of a strong intramolecular hydrogen bond, creating a six-membered ring. mdpi.comacs.org For an asymmetrical β-diketone such as this, two different enol tautomers are possible, interconverting through proton transfer. researchgate.net

The position of the keto-enol equilibrium is influenced by various factors, including the solvent and the electronic properties of the substituents. rsc.orgrsc.org In solution, the equilibrium can be solvent-dependent. rsc.org Generally, substituents like H, CH₃, and CF₃ favor the enol tautomer, while groups such as F, Cl, and OCH₃ tend to favor the keto form. mdpi.com Studies on electron-deficient aryl β-diketones have shown that they predominantly exist in the enol form. mdpi.com Given that the 3-bromophenyl group is electron-withdrawing, it is expected that 1-(3-Bromophenyl)-1,3-butanedione will have a significant population of the enol tautomer in equilibrium.

Reactions Involving the β-Diketone Moiety

The β-dicarbonyl structure is the epicenter of the compound's reactivity, participating in a variety of classical organic reactions.

Condensation Reactions with Heteroatom Nucleophiles

The 1,3-dicarbonyl unit is an excellent precursor for the synthesis of five- and six-membered heterocyclic systems through condensation reactions with binucleophiles.

Pyrazole (B372694) Synthesis: A widely used method for preparing pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.comjocpr.com In this reaction, 1-(3-Bromophenyl)-1,3-butanedione can react with hydrazine or its derivatives. The reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular cyclization and dehydration involving the second carbonyl, leading to the formation of a stable, aromatic pyrazole ring. youtube.com This provides a direct route to 3-(3-bromophenyl)-5-methylpyrazole derivatives.

Pyrimidine (B1678525) Synthesis: Similarly, reaction with amidines, such as guanidine (B92328) or thiourea, yields pyrimidine derivatives. iaea.orgchemtube3d.com The Biginelli reaction or similar cyclocondensations utilize a β-diketone as the 1,3-dielectrophile. iaea.org The reaction of 1-(3-Bromophenyl)-1,3-butanedione with an amidine would form a dihydropyrimidine, which can then be oxidized to the aromatic pyrimidine. chemtube3d.com This pathway allows for the synthesis of pyrimidines bearing a 3-bromophenyl substituent. nih.govorganic-chemistry.org

Michael Addition Pathways

The active methylene (B1212753) group flanked by the two carbonyls in 1-(3-Bromophenyl)-1,3-butanedione is acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a soft nucleophile and a classic Michael donor, capable of undergoing conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds, known as Michael acceptors. chemistrysteps.comyoutube.com

This reaction is a powerful tool for carbon-carbon bond formation. researchgate.net The enolate of 1-(3-Bromophenyl)-1,3-butanedione will attack the β-carbon of an α,β-unsaturated ketone, aldehyde, or ester, leading to the formation of a new 1,5-dicarbonyl compound or a related structure. chemistrysteps.com The reaction is often catalyzed by a base and can be performed under various conditions, including in the presence of metal-ligand complexes for asymmetric synthesis. acs.org

Reactivity of the Brominated Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for further functionalization, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

The position of incoming electrophiles onto the phenyl ring is directed by the two existing substituents: the bromo group at C3 and the butanedione (acyl) group at C1. masterorganicchemistry.com

Directing Effects: Halogens, like bromine, are deactivating yet ortho-, para-directing. unizin.orglibretexts.org Therefore, the bromine at C3 directs incoming electrophiles to positions 2, 4, and 6. The acyl group is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org It directs incoming electrophiles to position 5.

Predicted Reactivity: Since both substituents are deactivating, the ring is less reactive towards electrophilic aromatic substitution than benzene (B151609). makingmolecules.com The reaction will require strong electrophiles and potentially harsh conditions. masterorganicchemistry.com The final substitution pattern will depend on the competition between the directing effects. Substitution at position 5 is directed by the strong meta-directing acyl group. Substitution at positions 2, 4, and 6 is directed by the ortho-, para-directing bromo group. The outcome can be a mixture of products, with the precise ratio influenced by steric hindrance and the specific reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org The 3-bromo substituent of 1-(3-Bromophenyl)-1,3-butanedione can be readily coupled with various aryl or vinyl boronic acids using a palladium catalyst and a base. mdpi.comresearchgate.net This reaction is highly versatile and tolerant of many functional groups, making it ideal for synthesizing biphenyl (B1667301) derivatives and other complex structures. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling aryl halides with amines. libretexts.orgorganic-chemistry.org 1-(3-Bromophenyl)-1,3-butanedione can be coupled with primary or secondary amines to introduce a variety of nitrogen-containing substituents at the 3-position of the phenyl ring. wikipedia.orgnih.gov This method has largely replaced older, harsher techniques for synthesizing aryl amines. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, creating arylalkyne structures. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, would allow the direct attachment of an alkyne group to the 3-position of the phenyl ring of the title compound. organic-chemistry.org This opens pathways to a wide range of conjugated systems and further synthetic elaborations. beilstein-journals.org

Principles of β-Diketone Ligand Coordination

1-(3-Bromophenyl)-1,3-butanedione belongs to the class of organic compounds known as β-diketones. A key characteristic of β-diketones is their ability to exist as a mixture of two structural forms, or tautomers: the keto and enol forms. The enol form possesses an acidic proton which can be easily removed by a base. This deprotonation results in the formation of a β-diketonate anion.

This anion acts as a bidentate ligand, meaning it can bind to a central metal ion through two of its atoms, in this case, both oxygen atoms. This coordination forms a stable six-membered ring structure known as a chelate ring. The stability of these metal complexes makes β-diketones valuable ligands in coordination chemistry.

The specific properties of the resulting metal complex are influenced by the substituents on the β-diketone ligand. In 1-(3-bromophenyl)-1,3-butanedione, the bromine atom on the phenyl ring is an electron-withdrawing group. This can affect the acidity of the ligand and the nature of the bond it forms with the metal ion.

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes with 1-(3-bromophenyl)-1,3-butanedione generally involves the reaction of the β-diketone with a metal salt in the presence of a base. The base facilitates the formation of the β-diketonate anion, which then coordinates to the metal ion. The resulting complexes are typically solid materials that can be isolated and purified.

A variety of analytical techniques are employed to determine the structure and properties of these complexes. These include spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry.

Ruthenium Complexes of Bromophenyl-Substituted β-Diketones

The synthesis of ruthenium(III) complexes with various β-diketones has been reported, often involving the reaction of ruthenium(III) chloride with the desired ligand. organic-chemistry.orgsigmaaldrich.com These reactions can lead to the formation of complexes with different geometries, such as mer or fac isomers, depending on the arrangement of the ligands around the ruthenium center. sigmaaldrich.com For instance, ruthenium(III) complexes with triazolopyrimidine-derived ligands have been synthesized and characterized, revealing slightly distorted octahedral geometries. sigmaaldrich.com The synthesis of other ruthenium complexes, such as those with bipyridine and terpyridine ligands, has also been well-documented. nih.gov

Manganese Complexes of Bromophenyl-Substituted β-Diketones

Manganese can form complexes with β-diketone ligands in various oxidation states. For example, manganese(I) tricarbonyl complexes with 8-hydroxyquinoline (B1678124) and imidazole (B134444) ligands have been synthesized and characterized by X-ray diffraction. researchgate.net Additionally, heterometal complexes of manganese(III) with other metal(II) ions like zinc, copper, and nickel have been prepared and their magnetic properties investigated. nih.gov

Analogous Complexes with Europium and Gadolinium

Lanthanide elements, including europium and gadolinium, readily form complexes with β-diketones and other ligands. nih.govnih.govmdpi.comubc.caresearchgate.net The synthesis of these complexes often involves the reaction of a lanthanide salt with the ligand in a suitable solvent, sometimes under solvothermal conditions. mdpi.comresearchgate.net These complexes are of interest due to their potential luminescent and magnetic properties. For example, europium(III) complexes often exhibit characteristic red luminescence. mdpi.comresearchgate.net The coordination environment around the lanthanide ion, which is often high (e.g., nine-coordinate), plays a crucial role in these properties. nih.govnih.gov

Exploration of Other Transition Metal Complexes

β-Diketones form stable complexes with a wide array of transition metals. For instance, complexes of divalent transition metal ions such as nickel(II) and zinc(II) with various ligands have been synthesized and structurally characterized. nih.gov The coordination geometry of these complexes can vary, with octahedral and trigonal prismatic geometries being common. nih.gov The formation of complexes with other metals like cobalt and cadmium has also been reported. semanticscholar.orgrsc.org

Advanced Structural Elucidation of Metal Complexes

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the packing of molecules. semanticscholar.orgrsc.org For paramagnetic complexes, such as those containing Mn(III), magnetic susceptibility measurements over a range of temperatures can provide information about the electronic structure and magnetic coupling between metal centers. nih.gov Quantum chemical calculations are also employed to theoretically analyze the coordination geometries and stabilities of transition metal complexes. mdpi.com

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For metal complexes of 1-(3-bromophenyl)-1,3-butanedione, this method provides definitive information on the coordination geometry around the metal center.

The crystal structure of a compound provides detailed information about its molecular geometry. For example, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, a related compound, was determined to be in the monoclinic space group P21/n. nih.gov This level of detail allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

Analysis of Bond Lengths, Angles, and Distortions

Detailed analysis of bond lengths and angles from single-crystal X-ray diffraction data offers valuable insights into the nature of the metal-ligand bond and any distortions from idealized geometries. In complexes of 1-(3-bromophenyl)-1,3-butanedione, the metal-oxygen (M-O) bond lengths are a key parameter. Variations in these bond lengths can reflect the strength of the coordination bond, which is influenced by factors such as the nature of the metal ion and the presence of other ligands.

For example, in a series of complexes with different metal ions, a trend in M-O bond lengths might be observed that correlates with the ionic radius of the metal. Furthermore, the bond angles around the metal center, such as the O-M-O bite angle of the chelate ring, can deviate from the ideal values for a given geometry (e.g., 90° for a perfect octahedron). These distortions can arise from steric hindrance between ligands or from electronic effects such as the Jahn-Teller distortion, which is common in certain transition metal complexes.

The internal geometry of the coordinated 1-(3-bromophenyl)-1,3-butanedione ligand itself can also be affected by complexation. Changes in the C-C and C-O bond lengths within the chelate ring upon coordination can provide evidence for the delocalization of π-electrons within the ring, a characteristic feature of β-diketonate complexes.

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Metal-Oxygen (M-O) Bond Length | Varies with metal ion (e.g., ~1.9-2.2 Å) | Indicates the strength of the coordination bond. |

| O-M-O Bite Angle | Typically close to 90° in octahedral complexes | Deviations can indicate steric strain or electronic distortions. |

| C-C Bond Lengths in Chelate Ring | Intermediate between single and double bond lengths | Suggests π-electron delocalization within the chelate ring. |

| C-O Bond Lengths in Chelate Ring | Intermediate between single and double bond lengths | Further evidence for π-electron delocalization. |

Characterization of Dynamic Disorder in Crystal Structures

In some instances, single-crystal X-ray diffraction analysis may reveal the presence of disorder within the crystal lattice. This can be either static, where different molecules or parts of molecules occupy slightly different positions from one unit cell to the next, or dynamic, where a molecule or a part of it is in motion, rapidly interconverting between two or more conformations. cam.ac.uk

For complexes of 1-(3-bromophenyl)-1,3-butanedione, dynamic disorder could potentially involve the phenyl ring or the entire ligand. Multi-temperature X-ray diffraction studies are often employed to distinguish between static and dynamic disorder, as dynamic disorder is typically reduced or eliminated at lower temperatures. nih.gov The presence of disorder can sometimes complicate the refinement of the crystal structure, but its characterization can provide valuable information about the flexibility and intermolecular interactions within the crystal. nih.govnih.gov

Spectroscopic Techniques for Complex Characterization

A suite of spectroscopic techniques is employed to further characterize the metal complexes of 1-(3-bromophenyl)-1,3-butanedione, providing complementary information to the structural data obtained from X-ray diffraction.

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of a molecule and is particularly useful for confirming the coordination of the 1-(3-bromophenyl)-1,3-butanedione ligand to a metal ion. The free ligand exhibits characteristic vibrational bands corresponding to the C=O and C-C stretching modes of the β-diketone moiety.

Upon complexation, significant shifts in these vibrational frequencies are observed. The most notable change is the disappearance of the strong C=O stretching band, typically found in the region of 1650-1750 cm⁻¹, and the appearance of new bands at lower frequencies. This shift is a direct consequence of the coordination of the carbonyl oxygen atoms to the metal ion, which weakens the C=O bond. The new bands observed in the complex are attributed to the stretching vibrations of the coordinated C=O and C=C bonds within the delocalized π-system of the chelate ring. The magnitude of the shift can provide qualitative information about the strength of the metal-ligand bond.

| Vibrational Mode | Typical Wavenumber in Free Ligand (cm⁻¹) | Typical Wavenumber in Metal Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(C=O) | ~1650-1750 | Absent or shifted to lower frequency | Coordination of carbonyl oxygen to the metal ion. |

| ν(C=C) + ν(C=O) | N/A | ~1500-1600 | Stretching of the delocalized π-system in the chelate ring. |

| ν(M-O) | N/A | ~400-600 | Stretching of the newly formed metal-oxygen bond. |

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For metal complexes of 1-(3-bromophenyl)-1,3-butanedione, the UV-Vis spectrum is typically characterized by two main types of electronic transitions: ligand-centered transitions and charge-transfer transitions. libretexts.org

The free ligand exhibits intense absorption bands in the UV region, which are attributed to π→π* and n→π* transitions within the aromatic ring and the β-diketone chromophore. Upon complexation, these ligand-centered bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity.

More significantly, the formation of the complex can give rise to new absorption bands, often in the visible region, which are attributed to charge-transfer transitions. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, depending on the relative energies of the metal and ligand orbitals. libretexts.orgresearchgate.net The color of many transition metal complexes arises from these charge-transfer bands. The position and intensity of these bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry. libretexts.orgbath.ac.uk

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Ligand and Complex Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for characterizing the structure of the 1-(3-bromophenyl)-1,3-butanedione ligand and its diamagnetic metal complexes in solution.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the free ligand in a non-polar solvent like CDCl₃ typically shows the presence of both the keto and enol tautomers. researchgate.net The enol form is often predominant and is characterized by a signal for the enolic proton (C-H) and another for the hydroxyl proton (O-H), which is often broad due to hydrogen bonding. The signals for the aromatic protons of the 3-bromophenyl group and the methyl protons are also observed in their expected regions. Upon formation of a diamagnetic metal complex, the signal for the enolic proton disappears, confirming the deprotonation of the ligand upon coordination. The chemical shifts of the remaining protons in the ligand, particularly those close to the coordination site, may experience a shift, providing further evidence of complexation.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of the free ligand also reflects the keto-enol tautomerism. Upon complexation with a diamagnetic metal ion, the signals for the carbonyl carbons of the β-diketone moiety undergo a significant downfield shift. This deshielding effect is a direct result of the coordination to the electron-withdrawing metal center. The chemical shifts of the other carbon atoms in the ligand may also be affected, though to a lesser extent.

| Nucleus | Key Signal in Free Ligand | Change upon Complexation (Diamagnetic) | Interpretation |

|---|---|---|---|

| ¹H | Enolic proton (if present) | Disappears | Deprotonation and coordination. |

| ¹H | Methine proton (CH) | Shifts | Change in electronic environment upon coordination. |

| ¹³C | Carbonyl carbons (C=O) | Downfield shift | Coordination to the metal center. |

Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound and to confirm the formation of metal complexes. This soft ionization method is particularly well-suited for analyzing coordination compounds as it minimizes fragmentation, allowing for the observation of the intact molecular ion or quasi-molecular ions.

In the context of 1-(3-Bromophenyl)-1,3-butanedione and its metal complexes, ESI-MS serves as a crucial tool for verifying the successful synthesis of the target molecules. The analysis involves dissolving the sample in a suitable solvent, which is then pumped through a fine, heated capillary tube to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.

For the free ligand, 1-(3-Bromophenyl)-1,3-butanedione, the expected molecular ion peak would correspond to its molecular weight. The presence of bromine's characteristic isotopic pattern, with two major isotopes 79Br and 81Br in nearly equal abundance, would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the compound.

Table 1: Hypothetical ESI-MS Data for Metal Complexes of 1-(3-Bromophenyl)-1,3-butanedione (L)

| Metal (M) | Complex Formula | Expected [M+H]⁺ or [M]⁺ (m/z) |

| Copper(II) | [Cu(L)₂] | 543.99 |

| Nickel(II) | [Ni(L)₂] | 539.52 |

| Cobalt(II) | [Co(L)₂] | 539.76 |

| Zinc(II) | [Zn(L)₂] | 545.21 |

| Palladium(II) | [Pd(L)₂] | 587.23 |

| Platinum(II) | [Pt(L)₂] | 675.99 |

Note: The m/z values are calculated based on the most abundant isotopes of the elements.

The observation of these characteristic molecular ion peaks in an ESI-MS spectrum would provide strong evidence for the formation and stoichiometry of the respective metal complexes of 1-(3-Bromophenyl)-1,3-butanedione.

Coordination Chemistry

The enolate form of 1-(3-bromophenyl)-1,3-butanedione is an excellent bidentate ligand that can form stable complexes with a wide range of metal ions. The two oxygen atoms of the enolate chelate to the metal center, forming a six-membered ring. The properties of these metal complexes can be tuned by the nature of the metal ion and the substituents on the β-diketone ligand.

The presence of the bromine atom on the phenyl ring of 1-(3-bromophenyl)-1,3-butanedione can influence the properties of the resulting metal complexes. The electron-withdrawing nature of the bromine atom can affect the electron density on the oxygen donor atoms, which in turn can influence the strength of the metal-ligand bonds.

These metal complexes have potential applications in various fields. For example, lanthanide complexes of β-diketones are known for their luminescent properties and have been investigated for use in organic light-emitting diodes (OLEDs) and as luminescent probes. Transition metal complexes can act as catalysts in a variety of organic transformations.

Computational and Theoretical Investigations of 1 3 Bromophenyl 1,3 Butanedione and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for its favorable balance between accuracy and computational cost. A typical DFT study on 1-(3-Bromophenyl)-1,3-butanedione would involve the following analyses.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 1-(3-Bromophenyl)-1,3-butanedione, which has several rotatable single bonds, a conformational analysis is essential. lookchem.commdpi.com

This analysis would explore different possible spatial arrangements (conformers) arising from rotation around the C-C and C-phenyl bonds. The calculations would identify the global minimum energy conformer, which is the most stable and likely most populated conformation, as well as other low-energy conformers. mdpi.com The results would be presented in a table detailing key optimized parameters such as bond lengths, bond angles, and dihedral angles. Relative energies of the different conformers would also be calculated to understand their relative populations at a given temperature. Such an analysis for a related compound, 1,3-oxathiane, demonstrated the use of quantum-chemical approximations to simulate conformational isomerization pathways. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemspider.comucla.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chemspider.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. chemicalbook.com A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. chemspider.comchemicalbook.comlibretexts.org A computational study would calculate the energies of the HOMO, LUMO, and the energy gap, typically expressed in electron volts (eV). Visual representations of the HOMO and LUMO surfaces would show the distribution of these orbitals across the molecule, indicating the likely sites of electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemicalbook.com The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for an electrophilic attack. chemicalbook.com

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are the most likely sites for a nucleophilic attack. chemicalbook.com

Green: Regions of neutral or near-zero potential.

For 1-(3-Bromophenyl)-1,3-butanedione, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the dione (B5365651) group due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms. This provides a clear picture of how the molecule would interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wave function into the familiar language of Lewis structures, lone pairs, and orbital interactions. researchgate.netchemicalbook.com The analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs.

Reactivity Descriptors (Fukui Functions, Parr Functions)

While MEP provides a qualitative picture of reactivity, conceptual DFT provides quantitative local reactivity descriptors. Fukui functions and the related Parr functions are powerful tools for this purpose. nih.govnist.gov

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions are calculated for each atom (k) to predict reactive sites:

fk+: For nucleophilic attack (measures reactivity upon gaining an electron). The atom with the highest value is the most likely site for nucleophilic attack. ucla.edu

fk-: For electrophilic attack (measures reactivity upon losing an electron). The atom with the highest value is the most likely site for electrophilic attack. ucla.edu

fk0: For radical attack.

Parr Functions: The Parr functions, P(r), are proposed as a more accurate way to describe electrophilic and nucleophilic sites in polar reactions. nist.gov

For 1-(3-Bromophenyl)-1,3-butanedione, these calculations would pinpoint which specific carbon, oxygen, or even bromine atoms are most susceptible to different types of chemical attack, providing a nuanced understanding of its reactivity.

Prediction of NMR Chemical Shifts (¹H and ¹³C)

Computational methods can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, performed on the DFT-optimized geometry of the molecule.

The calculated chemical shifts (δ) are typically referenced against a standard compound, such as Tetramethylsilane (TMS). Comparing the predicted spectra with experimentally obtained spectra is a powerful method for verifying the computed structure. chegg.com A table would be generated listing each unique proton and carbon atom in 1-(3-Bromophenyl)-1,3-butanedione and its corresponding calculated chemical shift in parts per million (ppm).

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing molecular structures based on the topology of the electron density (ρ(r)). orientjchem.org This analysis defines atoms as distinct regions of space and characterizes the chemical bonds between them through the properties of bond critical points (BCPs), where the gradient of the electron density is zero. orientjchem.org Key descriptors at a BCP, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

For 1-(3-bromophenyl)-1,3-butanedione, which exists in an equilibrium between keto and enol forms, QTAIM is particularly useful for characterizing the strong intramolecular hydrogen bond in the cis-enol tautomer. nih.gov The properties of the BCP between the enolic hydrogen and the carbonyl oxygen can quantify the strength and nature of this bond.

Shared Interactions (Covalent Bonds): Characterized by high ρ(r) and a large negative value of ∇²ρ(r), indicating significant charge concentration along the bond path.

Closed-Shell Interactions (Non-Covalent Bonds): Including hydrogen bonds and van der Waals interactions, these are identified by low ρ(r) values and positive values of ∇²ρ(r), which signifies a depletion of electron density at the BCP. orientjchem.org

A QTAIM analysis of the enol form of 1-(3-bromophenyl)-1,3-butanedione would be expected to find a BCP for the intramolecular O-H···O hydrogen bond with properties intermediate between typical covalent and closed-shell interactions, indicating a strong, partially covalent character. Furthermore, analysis of its crystal structure would reveal BCPs for weaker intermolecular interactions, such as C-H···O or C-H···Br contacts, which influence the supramolecular assembly.

Table 1: Typical QTAIM Parameters for Different Interaction Types This table presents representative values for QTAIM analysis at bond critical points (BCPs) based on studies of related organic molecules.

| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C-C (Aromatic) | ~0.25 - 0.30 | < 0 (Negative) | Covalent, Shared |

| C=O | ~0.35 - 0.40 | < 0 (Negative) | Covalent, Shared |

| Weak C-H···O | ~0.005 - 0.015 | > 0 (Positive) | Non-Covalent, Closed-Shell |

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize weak interactions in real space. nih.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). Plotting the RDG against the electron density allows for the identification of non-covalent interactions. These interactions are then visualized as isosurfaces in 3D space, color-coded to distinguish their nature:

Blue Isosurfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green Isosurfaces: Represent weaker, attractive van der Waals interactions.

Red Isosurfaces: Signify repulsive steric clashes.

For 1-(3-bromophenyl)-1,3-butanedione, an NCI plot would visually confirm the intramolecular hydrogen bond in the enol form as a distinct blue or bluish-green region between the two oxygen atoms. researchgate.net In a molecular cluster, NCI plots would also highlight intermolecular contacts. For instance, faint green surfaces would likely appear between molecules, indicating stabilizing van der Waals forces, including potential π-π stacking involving the phenyl ring and halogen bonding involving the bromine atom. researchgate.netmdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is used to create a map that highlights intermolecular contacts.

For derivatives of 1-(3-bromophenyl)-1,3-butanedione, the Hirshfeld surface mapped with dnorm (a normalized contact distance) would show red spots indicating close contacts, which correspond to the most significant intermolecular interactions, such as hydrogen bonds and halogen bonds. nih.gov

H···H contacts often represent the largest contribution to the surface area. nih.gov

O···H/H···O contacts appear as distinct "spikes" on the fingerprint plot and directly quantify the presence of C-H···O hydrogen bonds. nih.gov

Br···H/H···Br contacts provide a measure of interactions involving the bromine atom. nih.govresearchgate.net

C···C contacts , visualized on the shape index and curvedness maps, are indicative of π-π stacking interactions. bohrium.comresearchgate.net

Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromophenyl Derivative Data is representative of findings for brominated organic compounds. nih.govnih.govresearchgate.net

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | 20 - 50% |

| C···H / H···C | 12 - 22% |

| Br···H / H···Br | 14 - 26% |

| O···H / H···O | 8 - 10% |

To understand the energetics of the crystal packing, energy framework calculations are performed. This method computes the interaction energies between a central molecule and its neighbors, partitioning the total energy into four components: electrostatic, polarization, dispersion, and repulsion. mdpi.com

The resulting frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction energy. This provides a clear picture of the packing topology and the dominant forces. bohrium.com In crystals of related brominated compounds, dispersion forces are often the most significant contribution to the stabilization energy, followed by electrostatic interactions. researchgate.net

Table 3: Example Interaction Energies for a Molecular Pair in a Crystal Lattice Values are illustrative, based on energy framework calculations for similar organic molecules. mdpi.comresearchgate.net

| Energy Component | Interaction Energy (kJ/mol) |

|---|---|

| Electrostatic (E_ele) | -25.5 |

| Polarization (E_pol) | -8.2 |

| Dispersion (E_dis) | -45.8 |

| Repulsion (E_rep) | 21.3 |

| Total Energy (E_tot) | -58.2 |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is widely employed to predict and interpret UV-Vis absorption spectra by calculating the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net

For 1-(3-bromophenyl)-1,3-butanedione, TD-DFT calculations would identify the key electronic transitions responsible for its absorption profile. The enol form, with its extended conjugation across the phenyl ring and the enone moiety, is expected to have strong π→π* transitions at lower energies (longer wavelengths) compared to the keto form. The calculations would also show contributions from n→π* transitions, which are typically weaker and arise from the excitation of a lone-pair electron on an oxygen atom to an antibonding π* orbital. The HOMO-LUMO gap calculated via DFT provides a preliminary estimate of the electronic excitation energy. researchgate.net

Table 4: Hypothetical TD-DFT Results for the Enol Form of 1-(3-Bromophenyl)-1,3-butanedione This table illustrates the type of data obtained from a TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.44 | 360 | 0.02 | n → π* |

| S₀ → S₂ | 4.28 | 290 | 0.65 | HOMO → LUMO (π → π*) |

Applications in Advanced Materials and Catalysis

Role as a Key Intermediate in Complex Organic Synthesis

The 1,3-dicarbonyl structure is a cornerstone in synthetic organic chemistry, serving as a precursor for a vast array of more complex molecules. researchgate.netijpras.com 1-(3-Bromophenyl)-1,3-butanedione is particularly valuable due to its dual reactivity. The diketone portion can undergo a variety of condensation reactions, while the bromine atom on the phenyl ring provides a reactive site for cross-coupling and other substitution reactions. acs.org

This compound is an important building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. ijpras.comnih.gov The β-diketone functionality is a classic precursor for heterocycles such as pyrazoles and isoxazoles through condensation reactions with hydrazines and hydroxylamine (B1172632), respectively. ijpras.comsemanticscholar.org

Furthermore, the presence of the bromine atom significantly expands its synthetic potential. It can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex, multi-functionalized aromatic systems. For example, the bromine atom can be replaced with aryl, alkyl, or cyano groups, leading to a diverse library of derivatives from a single intermediate. This versatility makes 1-(3-Bromophenyl)-1,3-butanedione a key component in multi-step syntheses of complex target molecules, including potential therapeutic agents and functional materials. walisongo.ac.idontosight.airesearchgate.net

Development of Catalytic Systems

The ability of β-diketones to form stable complexes with a wide range of metal ions has been extensively leveraged in the development of catalytic systems. mdpi.com 1-(3-Bromophenyl)-1,3-butanedione serves as a ligand that can be fine-tuned to influence the performance of metal catalysts.

1-(3-Bromophenyl)-1,3-butanedione exhibits keto-enol tautomerism. The enol form possesses an acidic proton which can be easily removed by a base to form a β-diketonate anion. nih.gov This anion acts as a strong bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. mdpi.com This chelation is a fundamental principle in coordination chemistry and is critical for the formation of stable transition metal complexes used in catalysis. mdpi.com These β-diketonate ligands are invaluable in material chemistry and are used to chelate various lanthanide and transition metals. ijpras.com

The resulting metal complexes, often referred to as metal β-diketonates, are widely used as catalysts or catalyst precursors in various organic transformations, including polymerization, oxidation, and reduction reactions. The stability and solubility of these complexes in organic solvents make them highly suitable for homogeneous catalysis.

Metal β-diketonates are frequently employed as catalyst precursors. mdpi.com The synthesis of a specific catalyst can be designed by first preparing the desired ligand, in this case, 1-(3-Bromophenyl)-1,3-butanedione, and then reacting it with a suitable metal salt. For instance, coordination complexes can be formed through ligand exchange by refluxing the diketone with a metal acetylacetonate, such as [Fe(acac)₃], or through metathesis reactions with metal halides like TiCl₄. mdpi.com This modular approach allows for the systematic preparation of a variety of catalyst precursors with different metals and ligand architectures. These precursors can then be activated under reaction conditions to form the catalytically active species.

Table 1: Examples of Catalyst Precursor Synthesis using β-Diketones This table is illustrative of the general methods used for synthesizing catalyst precursors from β-diketone ligands.

| Ligand | Metal Source | Reaction Type | Resulting Complex Type | Ref. |

|---|---|---|---|---|

| Diferrocenyl β-diketone | [Fe(acac)₃] | Ligand Exchange | Iron(III) β-diketonate | mdpi.com |

The substituent on the phenyl ring of a β-diketonate ligand can exert significant electronic and steric effects on the central metal atom, thereby influencing the activity and selectivity of the catalyst. The bromine atom in 1-(3-Bromophenyl)-1,3-butanedione is electron-withdrawing via an inductive effect, which can modulate the Lewis acidity of the metal center in the resulting complex. A more electrophilic metal center can lead to enhanced catalytic activity in certain reactions, such as electrophilic activation of substrates. nih.gov

Furthermore, halogen atoms on ligands can participate in halogen bonding, a non-covalent interaction that can help control the assembly and organization of supramolecular catalytic systems. mdpi.comchemistryviews.org This can influence the catalyst's secondary coordination sphere, affecting substrate approach and product selectivity. Studies on other catalytic systems have shown that halogenated ligands can be crucial for achieving high performance. For example, cobalt complexes with halogenated substituents on the ligands have demonstrated exceptional enantioselectivity in asymmetric coupling reactions. acs.org While direct studies on the catalytic influence of the 3-bromo substituent in this specific diketone are not widely published, these principles suggest its potential for fine-tuning catalytic properties. The tolerance of bromo-substituents in various palladium-catalyzed reactions further indicates their utility in complex catalyst design. nih.gov

Integration into Functional Materials

Beyond its use in discrete molecular catalysts, 1-(3-Bromophenyl)-1,3-butanedione and its derivatives are valuable for creating functionalized materials, particularly through sol-gel chemistry. researchgate.net

The sol-gel process is a versatile method for producing inorganic networks, such as silica (B1680970) glass, at low temperatures. sigmaaldrich.comnih.gov It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like tetraethoxysilane (TEOS). By incorporating organic molecules into this process, hybrid organic-inorganic materials with tailored properties can be created. mdpi.comfraunhofer.de

A key strategy for creating these hybrid materials involves covalently linking the organic functional unit to the inorganic matrix. This can be achieved by first modifying the organic molecule with a reactive silane (B1218182) group, such as a triethoxysilyl moiety. rsc.org In a process directly analogous to what would be used for 1-(3-Bromophenyl)-1,3-butanedione, a similar compound, 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, has been synthesized from a bromophenyl precursor. nih.gov

This silylated β-diketone can then be mixed with a bulk matrix precursor like TEOS. During the sol-gel process, the triethoxysilyl groups on the diketone co-condense with the hydrolyzing TEOS, effectively integrating the β-diketone unit into the final silica network. chemrxiv.orgresearchgate.net The resulting functionalized sol-gel material permanently contains the β-diketonate moiety, which can then be used, for example, to chelate metal ions for sensing applications or to create materials with specific catalytic or optical properties. researchgate.net This approach allows for the robust immobilization of functional units within a stable, porous glass-like matrix. ibmmpolymerbiomaterials.com

Potential for Optoelectronic and Nonlinear Optical (NLO) Applications (based on analogous structures)

The unique molecular architecture of 1-(3-bromophenyl)-1,3-butanedione, characterized by a β-diketone moiety linked to a brominated phenyl ring, suggests its potential utility in the fields of optoelectronics and nonlinear optics (NLO). While direct studies on this specific compound are not extensively documented in public literature, the photophysical and NLO properties of analogous β-diketone derivatives and brominated aromatic compounds provide a strong basis for inferring its potential applications.

β-Diketones, in general, are known for their keto-enol tautomerism, which can influence their electronic and optical properties. icm.edu.pl The presence of two carbonyl groups separated by a methylene (B1212753) group allows for the formation of stable metal complexes and provides a versatile scaffold for chemical modifications. icm.edu.pl These modifications can be used to tune the compound's properties for specific applications. icm.edu.pl

Organic compounds with significant NLO properties are increasingly being used in optoelectronics. nih.gov The key to these properties often lies in the presence of a delocalized π-electron system and the inclusion of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). nih.govnih.gov In the case of 1-(3-bromophenyl)-1,3-butanedione, the phenyl ring provides a π-conjugated system. The bromine atom, being an electron-withdrawing group, and the diketone moiety can modulate the electronic charge distribution within the molecule, a critical factor for NLO activity. nih.gov

Research on analogous structures supports the potential for optoelectronic and NLO applications. For instance, studies on various β-diketone derivatives have shown that they can be fluorescent in the solid state, a desirable property for organic light-emitting diodes (OLEDs). rsc.org Furthermore, the nature of the chelating group in β-diketonate complexes has been shown to have a crucial influence on their photophysical properties. rsc.org The ability to form complexes with lanthanide ions, such as Eu³⁺, is another significant aspect of β-diketones. mdpi.com These complexes can exhibit strong luminescence, making them suitable for display applications. mdpi.com The introduction of a brominated phenyl group could potentially enhance these properties through the heavy-atom effect, which can influence intersystem crossing rates and phosphorescence.

The NLO properties of organic materials are of great interest for applications in optical data storage, image processing, and optical switching. nih.gov The delocalization of π-electrons within the primary molecular framework is a key factor that induces polarization in organic NLO materials. nih.gov The structure of 1-(3-bromophenyl)-1,3-butanedione, with its aromatic ring, is conducive to π-electron delocalization. nih.gov The presence of substituents on the aromatic ring can significantly enhance NLO properties. nih.gov For example, the introduction of donor-acceptor pairs on a benzene (B151609) ring has been shown to increase NLO effects due to enhanced charge delocalization. nih.gov While the bromo and diketone groups in 1-(3-bromophenyl)-1,3-butanedione are both generally considered electron-withdrawing, their interplay can lead to interesting electronic properties.

The synthesis of related compounds, such as 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, for use in functionalized sol-gel materials for chemical sensors, highlights the versatility of the butanedione structure in materials science. nih.govnih.govresearchgate.net This suggests that 1-(3-bromophenyl)-1,3-butanedione could also be a valuable precursor for creating novel materials with tailored optical and electronic properties.

Detailed Research Findings on Analogous Structures

Several studies on compounds structurally related to 1-(3-bromophenyl)-1,3-butanedione have provided insights into their potential for optoelectronic and NLO applications.

β-Enamino Diketones: A study on thiophene-derived β-enamino diketones revealed photochromic behavior, with the compound exhibiting positive photochromism in solution and negative photochromism in the crystalline phase. nih.gov This light-sensitive property is crucial for developing materials for optical data storage and molecular switches. nih.gov

Lanthanide β-Diketonates: Research on Eu³⁺ β-diketonates with extended π-conjugation in the aromatic moiety has demonstrated that increasing the π-conjugation can lower the energies of the first excited singlet and triplet states. mdpi.com This tuning of energy levels is essential for optimizing the efficiency of light-emitting devices. mdpi.com The absorption spectra of these complexes show intense bands in the UV-Vis region, which are associated with π-π* electronic transitions of the 1,3-diketone moiety. mdpi.com

Boron β-Diketonate Complexes: A diphenyl-boron β-diketonate complex was found to be weakly fluorescent in both solution and the solid state, while the corresponding difluoro-boron complex was strongly fluorescent. rsc.org This highlights how modifying the chelating atom can dramatically alter the photophysical properties. rsc.org Furthermore, the difluoro-boron complex exhibited mechanofluorochromism, where its fluorescence emission changes upon grinding, a property with potential for sensor applications. rsc.org

Data on Analogous Structures

The following table summarizes the key features and potential applications of structures analogous to 1-(3-bromophenyl)-1,3-butanedione, based on available research findings.

| Analogous Structure Class | Key Structural Feature | Observed Properties | Potential Applications | Reference(s) |

| Thiophene-derived β-enamino diketones | Thiophene ring, enamine group | Photochromism (positive in solution, negative in crystalline state) | Optical data storage, molecular switches | nih.gov |

| Eu³⁺ β-diketonates with extended π-conjugation | Extended π-conjugated aromatic moiety, Eu³⁺ ion | Tunable singlet and triplet state energies, intense UV-Vis absorption | Display applications, light-emitting devices | mdpi.com |

| Boron β-diketonate complexes | Boron as the chelating atom (diphenyl-boron vs. difluoro-boron) | Strong fluorescence (difluoro-boron), mechanofluorochromism | Organic light-emitting diodes (OLEDs), sensors | rsc.org |

| 1-(4-triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione | Trialkoxysilyl group | Precursor for functionalized sol-gel materials | Chemical sensors | nih.govnih.govresearchgate.net |

Conclusion and Future Research Perspectives

Synthesis of Key Findings on 1-(3-Bromophenyl)-1,3-butanedione

1-(3-Bromophenyl)-1,3-butanedione, a member of the 1,3-diketone class of compounds, has been established as a significant and versatile intermediate in modern organic synthesis. Its chemical identity is defined by a phenyl ring with a bromine atom at the meta-position, attached to a butane-1,3-dione chain. This structure, with the chemical formula C₁₀H₉BrO₂, possesses a molecular weight of approximately 241.08 g/mol . chemicalbook.com

The compound is typically a crystalline solid with a melting point in the range of 94–96°C. vulcanchem.com A key characteristic of 1-(3-bromophenyl)-1,3-butanedione is its existence in a state of keto-enol tautomerism. The enol form is notably stabilized by intramolecular hydrogen bonding, which enhances its reactivity and utility in various chemical transformations. vulcanchem.com

The primary method for its preparation is the Claisen condensation, a well-established reaction involving 3-bromoacetophenone and ethyl acetate (B1210297) in the presence of a base like sodium ethoxide. vulcanchem.com This synthetic route is reliable, offering good yields.

The true value of 1-(3-bromophenyl)-1,3-butanedione lies in its role as a precursor for a diverse array of more complex molecules. The dicarbonyl functionality is a reactive hub, enabling the construction of numerous heterocyclic systems. Most notably, its condensation with hydrazines is a classic and efficient method for producing substituted pyrazoles, a class of compounds renowned for their prevalence in pharmaceuticals and agrochemicals. dergipark.org.trorganic-chemistry.orgjocpr.commdpi.com Similarly, it serves as a starting material for synthesizing pyrimidine (B1678525) derivatives, which are also core structures in many biologically active molecules. nih.govgrowingscience.com

Beyond its use in forming heterocycles, the diketone structure allows 1-(3-bromophenyl)-1,3-butanedione to act as a chelating ligand, forming stable complexes with various transition metals. vulcanchem.com The presence of the bromophenyl group also opens avenues for cross-coupling reactions, further expanding its synthetic potential. This combination of reactive sites makes it a valuable building block in medicinal chemistry for creating libraries of compounds for drug discovery, particularly in the search for new anticancer agents and antibiotics. vulcanchem.comnih.gov

| Property | Value |

| IUPAC Name | 1-(3-bromophenyl)butane-1,3-dione |

| CAS Number | 4023-81-8 |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol chemicalbook.com |

| Melting Point | 94–96°C vulcanchem.com |

| Appearance | Crystalline Solid vulcanchem.com |

| Key Feature | Exhibits Keto-Enol Tautomerism vulcanchem.com |

| Primary Synthesis | Claisen Condensation vulcanchem.com |

Identification of Unexplored Research Avenues

Despite its utility, several areas concerning 1-(3-bromophenyl)-1,3-butanedione remain underexplored. A systematic investigation into its biological activity profile is notably absent. While it is used as a precursor for bioactive molecules, the intrinsic biological properties of the compound itself have not been thoroughly evaluated. Screening for a wider range of activities, such as antifungal, antiviral, or more specific enzyme inhibition, could yield interesting results.

Furthermore, while the Claisen condensation is a standard synthetic method, there is room for the development of greener and more atom-economical synthetic protocols. Exploring catalytic methods that avoid stoichiometric amounts of strong bases or investigating flow chemistry approaches could lead to more sustainable and scalable production.

The coordination chemistry of 1-(3-bromophenyl)-1,3-butanedione is another area ripe for exploration. While its potential as a ligand is recognized, a comprehensive study of its complexes with a broad range of metals is lacking. vulcanchem.com Such research could uncover novel catalysts, magnetic materials, or luminescent compounds. The influence of the meta-bromo substituent on the electronic and steric properties of the resulting metal complexes is a particularly interesting aspect that warrants detailed investigation.

Finally, the application of this compound in materials science is still in its infancy. Its structural motifs suggest potential use in the synthesis of functional polymers or as a component in metal-organic frameworks (MOFs). Research into incorporating this diketone into polymeric backbones or using it as a linker in MOF construction could lead to materials with unique thermal, optical, or adsorptive properties.

Broader Implications for Chemical Sciences and Technology

The study of 1-(3-bromophenyl)-1,3-butanedione and its derivatives has broader implications for the chemical sciences. It exemplifies the power of β-dicarbonyl compounds as versatile platforms in organic synthesis. The reliable and regioselective synthesis of heterocycles like pyrazoles and pyrimidines from this precursor underscores a fundamental strategy used widely in medicinal chemistry and drug discovery. nih.govresearchgate.net The development of compound libraries based on this scaffold can accelerate the identification of new therapeutic leads.

Moreover, research into this and similar halogenated compounds contributes to our understanding of how specific functional groups influence reactivity and biological function. The bromo-substituent not only provides a handle for further synthetic modification (e.g., via cross-coupling) but also impacts the electronic properties and lipophilicity of the molecule, which can be crucial for its interaction with biological targets.

Technologically, the exploration of new synthetic routes and applications for such intermediates can drive innovation. For instance, developing novel metal complexes could lead to more efficient industrial catalysts. Similarly, incorporating this building block into new materials could result in advanced polymers or sensors. vulcanchem.comnih.gov The ongoing investigation into compounds like 1-(3-bromophenyl)-1,3-butanedione continues to enrich the toolkit available to synthetic chemists and materials scientists, enabling the creation of novel molecules and materials that can address challenges in medicine, technology, and beyond.

Q & A

Q. How can the synthesis of 1-(3-Bromophenyl)-1,3-butanedione be optimized for high purity and yield?

Methodological Answer: The synthesis typically involves bromination of a precursor diketone or Friedel-Crafts acylation of 3-bromobenzene derivatives. Key steps include:

- Bromination Control : Use N-bromosuccinimide (NBS) in anhydrous conditions to minimize side reactions. Monitor reaction progress via TLC or HPLC .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric excess of acylating agents (e.g., acetyl chloride) improve yields.

Q. What spectroscopic techniques are most effective for characterizing 1-(3-Bromophenyl)-1,3-butanedione?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and diketone carbonyls (δ 2.5–3.5 ppm for α-protons; δ 190–210 ppm for carbonyl carbons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.

- FT-IR : Confirm diketone C=O stretches (1700–1750 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]⁺ and fragment peaks (e.g., loss of Br or CO groups) validate molecular weight .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and nonlinear optical (NLO) properties of 1-(3-Bromophenyl)-1,3-butanedione?

Methodological Answer:

- Computational Setup :

- Use Gaussian 09/16 with B3LYP/6-311++G(d,p) basis set for geometry optimization and electronic analysis .

- Calculate hyperpolarizability (β) and dipole moment to predict NLO activity.

- Key Findings :

- The bromophenyl group enhances intramolecular charge transfer (ICT), increasing β values compared to non-halogenated analogs .

- Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps (~4.5 eV) correlating with UV-Vis absorption maxima (~300 nm) .

Q. What challenges arise in crystallographic analysis of 1-(3-Bromophenyl)-1,3-butanedione, and how are they addressed?

Methodological Answer:

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Substrate Design :

- Competing Pathways :

- Monitoring : GC-MS or ¹H NMR tracks debromination intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.